molecular formula C20H23ClN2O3 B11503387 [4-(3-Chloro-4-methylphenyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

[4-(3-Chloro-4-methylphenyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B11503387
M. Wt: 374.9 g/mol
InChI Key: UCVBZOOQZDFVAE-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a chloromethylphenyl group and a dimethoxyphenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the chloromethylphenyl group through a nucleophilic substitution reaction. The final step involves the attachment of the dimethoxyphenyl methanone group via a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, 4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound features a fluorophenyl group instead of a chloromethylphenyl group.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound has a different core structure but shares some functional similarities.

Uniqueness

4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H23ClN2O3/c1-14-4-6-16(13-17(14)21)22-8-10-23(11-9-22)20(24)15-5-7-18(25-2)19(12-15)26-3/h4-7,12-13H,8-11H2,1-3H3

InChI Key

UCVBZOOQZDFVAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Cl

Origin of Product

United States

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